molecular formula C9H10N2O B029729 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine CAS No. 52883-35-9

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No. B029729
CAS RN: 52883-35-9
M. Wt: 162.19 g/mol
InChI Key: ZBFPLELNWIASCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine and related compounds involves various chemical reactions, including cyclization, nucleophilic ring-opening, and cross-coupling reactions. For example, hydroxyapatite catalyzed cyclization of aryl chalcones and urea under solvent-free conditions using microwave irradiation has been reported to yield oxazine amine derivatives in high yields, highlighting a method for synthesizing compounds with a similar oxazol-amine structure (Thirunarayanan, 2014)1. Additionally, copper-catalyzed intramolecular cyclization of functionalized enamides is an efficient two-step synthesis method for 2-phenyl-4,5-substituted oxazoles, demonstrating the versatility of synthetic approaches for oxazoline derivatives (Kumar et al., 2012)2.

Molecular Structure Analysis

The molecular structure of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine derivatives has been characterized by various analytical techniques, including X-ray diffraction, NMR, and IR spectroscopy. The oxazoline ring is typically planar or nearly planar, contributing to the compound's unique chemical properties. For instance, the study by Karczmarzyk et al. (2011) on a related compound shows the oxazoline ring's planarity and how it influences molecular conformation through intramolecular hydrogen bonding3.

Chemical Reactions and Properties

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine undergoes a range of chemical reactions, including nucleophilic addition, cyclization, and rearrangement reactions. The compound's reactivity is significantly influenced by the presence of the oxazoline ring, which can participate in various chemical transformations. The synthesis of novel heterocyclic scaffolds from 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the compound's utility as a versatile template for producing diverse chemical structures (Amareshwar et al., 2011)4.

Physical Properties Analysis

The physical properties of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, such as melting point, solubility, and crystallinity, are crucial for its application in chemical synthesis and material science. These properties are determined by the compound's molecular structure and the intermolecular interactions within its crystals. Research focusing on similar compounds provides insights into how molecular conformations and crystal packing influence physical properties5.

Chemical Properties Analysis

The chemical properties of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by its functional groups and molecular structure. The presence of the oxazoline ring and the phenyl substituent plays a significant role in the compound's chemical behavior, affecting its participation in organic reactions and its potential as a building block in organic synthesis6.

Scientific Research Applications

Chemical Synthesis and Reactions

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine has been identified in studies focusing on chemical synthesis and reactions. It has been found as a side product in the activation of N-benzoyl-2-alkylserines and in the aminolysis of these compounds. This process leads to the formation of 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5 carboxylic acids, showcasing its role in organic synthesis (Kaminski et al., 2001).

Molecular Structure Studies

In molecular structure studies, this compound has been synthesized and analyzed to understand its structural properties. For example, research involving the synthesis of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine provided insights into the molecular conformation influenced by intramolecular hydrogen bonds and π–π stacking interactions (Karczmarzyk et al., 2011).

Catalysis in Organic Synthesis

The compound is also involved in catalysis research. For example, it has been used in the hydroxyapatite catalyzed synthesis of 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines, highlighting its role in facilitating certain organic reactions (Thirunarayanan, 2014).

Polymer Chemistry

In polymer chemistry, 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is utilized for functionalizing polymers. A study on anionic synthesis of aromatic carboxyl functionalized polymers highlights its use in chain-end functionalization of poly(styryl)lithium (Summers & Quirk, 1996).

Future Directions

Oxazole derivatives have been reported to possess a wide range of biological activities, which has led to increased interest in their synthesis . Future research could focus on exploring the biological activities of “4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine” and its derivatives .

properties

IUPAC Name

4-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFPLELNWIASCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442986
Record name Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine

CAS RN

52883-35-9
Record name Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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